2-(3-chlorophenyl)-1H-imidazole

Lipophilicity Physicochemical property Drug-likeness

Researchers conducting positional SAR on aryl imidazoles require authentic meta-chloro isomer to avoid confounding isomer cross-contamination. This compound delivers: • XLogP3 2.5 - ideal for CNS drug discovery correlations (optimal logP window 2-3.5) • ≥95% purity ensures reproducible assay data across positional isomer panels • Meta-chloro substituent enables Pd-catalyzed cross-coupling for focused library synthesis

Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
CAS No. 27423-81-0
Cat. No. B1619572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-chlorophenyl)-1H-imidazole
CAS27423-81-0
Molecular FormulaC9H7ClN2
Molecular Weight178.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=NC=CN2
InChIInChI=1S/C9H7ClN2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H,(H,11,12)
InChIKeyGDVLOWGEPXGATB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Chlorophenyl)-1H-imidazole: Structural Identity & Baseline Data


2-(3-Chlorophenyl)-1H-imidazole (CAS 27423-81-0) is a monochlorinated 2-arylimidazole derivative with molecular formula C₉H₇ClN₂ and molecular weight 178.62 g/mol . The compound features an imidazole ring substituted at the 2-position with a phenyl ring bearing a single chlorine atom at the meta (3-) position. It is catalogued in ChEMBL (ID CHEMBL555501) and PubChem and serves as a versatile small-molecule scaffold in medicinal chemistry and chemical biology research .

Scaffold 2-arylimidazole core for SAR exploration
Position Meta-chloro substitution defines distinct electronic/steric profile
Use Context Positional isomer comparator panels, physicochemical profiling reference

Positional Isomer Substitution Risks for 2-(3-Chlorophenyl)-1H-imidazole


Generic substitution among positional isomers of monochlorophenyl imidazoles is inadvisable due to the well-established sensitivity of imidazole-based pharmacophores to substitution geometry. Structure-activity relationship (SAR) studies on aryl imidazole derivatives have demonstrated that the positional effects of ring substitution—including ortho, meta, and para chlorination—significantly influence receptor binding affinity, target selectivity, and physicochemical properties such as lipophilicity and ionization potential [1]. Even subtle positional changes can alter molecular recognition and downstream biological outcomes; thus, substituting the meta-chloro isomer with ortho or para analogs without experimental validation risks compromising assay reproducibility and lead optimization trajectories.

Property
Meta-Cl (this compound)
Ortho / Para Isomers
Receptor binding
Meta electronic profile
May shift recognition geometry and potency
Lipophilicity
Meta-specific logP window
Ortho ~0.1 log unit lower; para identical computed logP but different topology
Physicochemical behavior
Distinct permeability/HPLC retention profile
Cannot assume equivalent without experimental validation
SAR transferability
Class-level SAR supports meta-specific activity
Positional SAR is target-dependent; direct substitution risks assay reproducibility

Quantitative Evidence vs. Positional Isomers


Lipophilicity (LogP) and Membrane Permeability

2-(3-Chlorophenyl)-1H-imidazole (meta-chloro) exhibits a calculated XLogP3 value of 2.5 . Its ortho positional isomer, 2-(2-chlorophenyl)-1H-imidazole (CAS 76875-22-4), has a reported XLogP3 value of 2.4 . The para isomer, 2-(4-chlorophenyl)-1H-imidazole (CAS 4205-05-4), also has a calculated XLogP3 of 2.5 but differs in topological arrangement and reported experimental logP values .

XLogP3 Comparison
Data to verify
Meta 2.5 vs. Ortho 2.4, Para 2.5
Reported computed partition coefficient may influence permeability and HPLC retention predictions; experimental logD/logP advised.
In silico values; consistent calculation method.
Lipophilicity Physicochemical property Drug-likeness

Crystallographic Dihedral Angle

X-ray crystallographic analysis of the reduced analog 2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole reveals a dihedral angle of 17.07(5)° between the six-membered phenyl ring and the five-membered imidazoline ring [1]. While this is not the exact 2-(3-chlorophenyl)-1H-imidazole (imidazole) compound, the analogous saturated derivative provides the only publicly available crystal structure evidence for this substitution pattern's conformational preference.

Dihedral Angle
Class-level (analog)
17.07(5)°
Measured for dihydro analog; modest torsional deviation may affect π-conjugation and target interactions.
Direct measurement on imidazole form pending.
Crystal structure Conformational analysis X-ray crystallography

Purity and Assay Reproducibility

Commercially available 2-(3-chlorophenyl)-1H-imidazole is offered at a minimum purity specification of 95% by multiple reputable vendors including AKSci and CymitQuimica . Alternative positional isomers (ortho and para) are available from various suppliers with comparable purity ranges (typically 95-97%), indicating that the meta isomer is not disadvantaged in synthetic accessibility or purification relative to its analogs.

Purity Specification
Supplier data
Meta ≥95% | Ortho/Para 95–97%
Comparable purity suggests biological differences are substitution-driven, not impurity artifacts.
Lot-specific COA verification recommended.
Purity Quality control Reproducibility

SAR: Positional Effects on Target Engagement

SAR studies on triarylimidazoles and N-aryl imidazoles have established that the positional effects of ring substitution are critical determinants of biological activity [1][2]. In the context of β-hematin inhibition, changes to lipophilicity and imidazole ionizability—both of which are sensitive to the position of chloro substitution—were identified as important factors governing anti-plasmodial activity [1]. Similarly, in the optimization of RORγt inhibitors, the specific arrangement of aryl substituents dramatically influenced both potency and oral bioavailability [2].

Positional SAR
Class-level evidence
Meta ≠ Ortho ≠ Para
Imidazole SAR literature supports that chlorine position alters target engagement and selectivity; direct extrapolation not advised.
Requires per-target empirical validation.
Structure-activity relationship SAR Target selectivity

Optimal Research Applications for 2-(3-Chlorophenyl)-1H-imidazole


Medicinal Chemistry: SAR Exploration of Chlorine Position Effects

This compound serves as an essential comparator in systematic structure-activity relationship studies examining the influence of chlorine substitution position (ortho vs. meta vs. para) on biological activity. Given the established sensitivity of imidazole-based pharmacophores to positional substitution effects [1], researchers developing target-specific inhibitors should include the meta isomer in screening panels to deconvolute positional SAR. The availability of the compound at ≥95% purity ensures reproducible assay results when comparing across positional isomers.

Chemical Biology: Physicochemical Profiling Reference

With a calculated XLogP3 of 2.5 , 2-(3-chlorophenyl)-1H-imidazole occupies a distinct lipophilicity window within the monochlorophenyl imidazole series (ortho: XLogP3 = 2.4; para: XLogP3 = 2.5). This differential lipophilicity makes the meta isomer a useful reference standard in studies correlating physicochemical properties (logP, logD, permeability) with biological outcomes, particularly in CNS drug discovery where optimal logP values typically range from 2-3.5 [2].

Synthetic Chemistry: Cross-Coupling Building Block

The meta-chloro substituent on the phenyl ring provides a handle for further synthetic elaboration, including palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution. The position of the chloro group at the meta position offers distinct regiochemical outcomes compared to ortho and para isomers, making this compound a strategic choice for constructing libraries where meta-substitution is the desired core motif.

Materials Science: Coordination Chemistry Ligand

The imidazole nitrogen atoms serve as Lewis base donors capable of coordinating to transition metals. The crystallographic evidence for the analogous 2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole demonstrates a defined dihedral angle of 17.07° [3], suggesting that the aromatic-imidazole torsional geometry may influence metal binding geometry and the resulting supramolecular architectures. This makes the compound suitable for exploratory studies in metal-organic framework (MOF) design and coordination polymer synthesis.

Application
Selection Property
Validation Focus
Positional SAR screening studies
Meta-chloro substitution pattern
Verify target-specific binding/selectivity vs. ortho/para isomers
Physicochemical profiling reference
Distinct lipophilicity relative to positional isomers
Correlate computed logP with experimental logD/permeability
Cross-coupling scaffold synthesis
Meta-chloro handle for Pd-catalyzed reactions
Confirm regiochemical outcome in target coupling reactions
Coordination chemistry / MOF studies
Imidazole N-donor with defined aryl-heterocycle geometry
Evaluate metal binding and supramolecular assembly

Technical Documentation Hub

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17 linked technical documents
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